KDU731
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Overview
Description
KDU731 is a pyrazolopyridine compound that has shown significant promise as an inhibitor of phosphatidylinositol-4-OH kinase (PI4K). This compound has been primarily studied for its potential to treat cryptosporidiosis, a parasitic infection caused by Cryptosporidium species, which is a leading cause of infectious diarrhea in children and immunocompromised individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KDU731 involves the formation of the pyrazolopyridine core through a series of chemical reactions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of pyrazole and pyridine derivatives, followed by functional group modifications to achieve the desired pharmacological properties .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed, but they likely involve scalable chemical synthesis techniques that ensure high purity and yield. These methods would typically include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
KDU731 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to enhance the compound’s efficacy or reduce toxicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its biological activity. These derivatives are often tested for improved efficacy and safety profiles .
Scientific Research Applications
Chemistry: As a model compound for studying PI4K inhibition and its effects on cellular processes.
Biology: For understanding the role of PI4K in parasitic infections and cellular signaling pathways.
Medicine: As a potential therapeutic agent for treating cryptosporidiosis and other parasitic infections. .
Industry: Potential applications in developing new anti-parasitic drugs and improving existing treatments
Mechanism of Action
KDU731 exerts its effects by inhibiting the enzymatic activity of phosphatidylinositol-4-OH kinase (PI4K). This inhibition disrupts the lipid kinase pathway, which is crucial for the survival and replication of Cryptosporidium parasites. By targeting PI4K, this compound effectively reduces the parasite’s ability to infect host cells and propagate, leading to a reduction in infection severity and duration .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: An anti-parasitic agent used to treat cryptosporidiosis, but with limited efficacy in immunocompromised patients.
Halofuginone: Another anti-parasitic compound with a different mechanism of action.
Paromomycin: An antibiotic with activity against Cryptosporidium, but with different pharmacological properties.
Uniqueness of KDU731
This compound is unique in its high selectivity for PI4K and its potent inhibitory activity against Cryptosporidium species. It has shown a favorable safety profile and efficacy in preclinical studies, making it a promising candidate for further development as a therapeutic agent for cryptosporidiosis .
Properties
IUPAC Name |
3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYJNWWLQSAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.